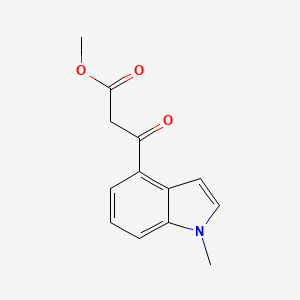
1-Butanol, 2,2,3,4,4,4-hexafluoro-, formate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Butanol, 2,2,3,4,4,4-hexafluoro-, formate is a fluorinated alcohol compound with the molecular formula C4H4F6O. It is known for its unique chemical properties due to the presence of multiple fluorine atoms, which significantly influence its reactivity and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Butanol, 2,2,3,4,4,4-hexafluoro-, formate typically involves the fluorination of butanol derivatives. One common method is the reaction of 1-butanol with hexafluoropropylene oxide under controlled conditions to introduce the fluorine atoms. The reaction is usually carried out in the presence of a catalyst such as a Lewis acid to facilitate the fluorination process.
Industrial Production Methods
Industrial production of this compound often involves large-scale fluorination processes using specialized equipment to handle the highly reactive fluorine gas. The production process must be carefully controlled to ensure the safety and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-Butanol, 2,2,3,4,4,4-hexafluoro-, formate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into less fluorinated alcohols or hydrocarbons.
Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Produces ketones or carboxylic acids.
Reduction: Yields less fluorinated alcohols or hydrocarbons.
Substitution: Results in the formation of new fluorinated compounds with different functional groups.
Scientific Research Applications
1-Butanol, 2,2,3,4,4,4-hexafluoro-, formate has a wide range of applications in scientific research:
Chemistry: Used as a solvent and reagent in various organic synthesis reactions.
Biology: Employed in the study of fluorinated biomolecules and their interactions.
Medicine: Investigated for its potential use in drug development and delivery systems.
Industry: Utilized in the production of fluorinated polymers and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-Butanol, 2,2,3,4,4,4-hexafluoro-, formate involves its interaction with molecular targets through its fluorine atoms. The high electronegativity of fluorine enhances the compound’s reactivity, allowing it to participate in various chemical reactions. The fluorine atoms can form strong hydrogen bonds and interact with biological molecules, influencing their structure and function.
Comparison with Similar Compounds
Similar Compounds
2,2,3,4,4,4-Hexafluoro-1-butanol: A closely related compound with similar fluorination but different functional groups.
2,2,3,3,4,4,4-Heptafluoro-1-butanol: Another fluorinated alcohol with an additional fluorine atom.
Methyl 2,2,3,4,4,4-hexafluorobutyrate: A methyl ester derivative with similar fluorination.
Uniqueness
1-Butanol, 2,2,3,4,4,4-hexafluoro-, formate is unique due to its specific arrangement of fluorine atoms and the formate functional group. This combination imparts distinct chemical properties, making it valuable for specialized applications in research and industry.
Properties
| 104725-00-0 | |
Molecular Formula |
C5H6F6O3 |
Molecular Weight |
228.09 g/mol |
IUPAC Name |
formic acid;2,2,3,4,4,4-hexafluorobutan-1-ol |
InChI |
InChI=1S/C4H4F6O.CH2O2/c5-2(4(8,9)10)3(6,7)1-11;2-1-3/h2,11H,1H2;1H,(H,2,3) |
InChI Key |
YCECINMGWAJGNI-UHFFFAOYSA-N |
Canonical SMILES |
C(C(C(C(F)(F)F)F)(F)F)O.C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![Ethyl 2-[(cyclopropylmethyl)amino]propanoate](/img/structure/B12083361.png)

![2-Pyrazinamine, 3-bromo-5-[1-(methyl-d3)ethyl-1,2,2,2-d4]-](/img/structure/B12083368.png)
![Carbamic acid,N-[(1S)-4-[5-[3-cyano-4-(1-methylethoxy)phenyl]-1,2,4-oxadiazol-3-yl]-2,3-dihydro-1H-inden-1-yl]-N-(2-hydroxyethyl)-, 1,1-dimethylethyl ester](/img/structure/B12083371.png)
![5-[(2-Chlorophenyl)methoxy]pentanehydrazide](/img/structure/B12083376.png)

